molecular formula C21H20FN3O2S B2770859 N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894017-86-8

N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2770859
M. Wt: 397.47
InChI Key: FHRBCVXABDRVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide, also known as FMT, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Scientific Research Applications

Metabolism and Biochemical Properties

The metabolism of related compounds, such as LY654322, a growth hormone secretagogue, results in unusual metabolites with significant implications for pharmacokinetics and pharmacodynamics. One study identified a metabolite, M25, characterized by its increased lipophilicity and structural uniqueness, demonstrating the complex metabolic pathways of thiazole-containing compounds. This understanding is crucial for developing therapeutics with optimal efficacy and safety profiles (Borel et al., 2011).

Pharmacological Effects on Feeding Behavior

Research on orexin receptor mechanisms has shown that compounds similar in structure to N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide can influence compulsive food consumption. For instance, SB-649868, a dual orexin receptor antagonist, demonstrated significant effects in reducing binge eating in rats without affecting standard food intake, highlighting the potential for thiazole compounds in treating eating disorders (Piccoli et al., 2012).

Dual-emissive Fluorescent Properties

Thiazole-conjugated pyridinium complexes exhibit solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties, which are significant for developing new fluorescent markers and sensors. These findings suggest the potential of thiazole compounds in bioimaging and molecular diagnostics (Li et al., 2009).

Anti-Tumor Activities

Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown potent anti-tumor activities. Compounds with thiazole structures have been evaluated against hepatocellular carcinoma cell lines, revealing promising activities and suggesting their utility in cancer therapy (Gomha et al., 2016).

Antimicrobial Activities

The synthesis of new thiazolo and thiazole-fused derivatives has been explored for antimicrobial applications. These compounds show significant in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential in developing new antimicrobial agents (Wardkhan et al., 2008).

Future Directions

Given the biological potential of both thiazole and fluorophenyl compounds, it’s possible that “N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide” could have interesting biological activities. Future research could involve synthesizing the compound and testing it for various biological activities. If it shows promising results, further studies could be done to optimize its structure and improve its activity.


properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-4-3-5-15(12-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-8-6-16(22)7-9-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRBCVXABDRVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorophenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide

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